molecular formula C15H12O3 B021711 Moscatin CAS No. 108335-06-4

Moscatin

Cat. No.: B021711
CAS No.: 108335-06-4
M. Wt: 240.25 g/mol
InChI Key: LVOCAIKGDCMNNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Moscatin can be synthesized through several methods. One common synthetic route involves the hydrogenation of polyunsaturated fatty acids followed by an acid-ketone reaction . The process typically involves the following steps:

    Hydrogenation: Polyunsaturated fatty acids are subjected to hydrogenation to form the corresponding saturated fatty acids.

    Acid-Ketone Reaction: The saturated fatty acids undergo an acid-ketone reaction to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

    Raw Material Preparation: Polyunsaturated fatty acids are sourced and purified.

    Hydrogenation: The fatty acids are hydrogenated in the presence of a catalyst.

    Reaction Control: The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of this compound.

    Purification: The final product is purified using techniques such as distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Moscatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield dihydro derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted phenanthrenes depending on the reagents used.

Scientific Research Applications

Moscatin has a wide range of applications in scientific research:

Mechanism of Action

Moscatin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Plicatol B: Another phenanthrene derivative with similar biological activities.

    Phenanthrenequinone: An oxidized form of phenanthrene with distinct chemical properties.

    Dihydroxyphenanthrene: A reduced derivative of phenanthrene.

Uniqueness of Moscatin

This compound is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties. Its ability to inhibit platelet aggregation at relatively low concentrations makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-methoxyphenanthrene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-13-8-11(16)7-10-6-5-9-3-2-4-12(17)14(9)15(10)13/h2-8,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOCAIKGDCMNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)O)C=CC3=C2C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148506
Record name Moscatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108335-06-4
Record name Moscatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108335-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moscatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moscatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSCATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC1N75GST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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